molecular formula C19H12N4O3S B5250087 (6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5250087
M. Wt: 376.4 g/mol
InChI Key: SENWRNOHTWEHOR-TUQWILOLSA-N
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Description

(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a phenyl group, and a thiadiazolo[3,2-a]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O3S/c20-16-13(8-11-6-7-14-15(9-11)26-10-25-14)17(24)21-19-23(16)22-18(27-19)12-4-2-1-3-5-12/h1-9,20H,10H2/b13-8-,20-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENWRNOHTWEHOR-TUQWILOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidin-7-one under specific reaction conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain kinases, leading to the modulation of cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • Dichloroaniline : Aniline derivatives with chlorine substitutions.
  • 4,5-Dihydroxy-1,3-benzenedisulfonic acid : Structurally similar to vitamin E.

Uniqueness

What sets (6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties

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